molecular formula C18H40O6Si3 B3067630 Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane CAS No. 130167-23-6

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane

Cat. No.: B3067630
CAS No.: 130167-23-6
M. Wt: 436.8 g/mol
InChI Key: QPUYBEKIHDOPRG-UHFFFAOYSA-N
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Description

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane (CAS: 126-80-7; molecular formula: C₁₇H₃₆O₆Si₃) is a multifunctional organosilicon compound featuring two epoxy (oxirane) groups and a dimethylsiloxane backbone . Its structure includes reactive glycidoxypropyl moieties, enabling crosslinking via epoxy ring-opening reactions. This compound is utilized in high-performance coatings, adhesives, and composites due to its thermal stability and ability to form dense networks .

Properties

IUPAC Name

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUYBEKIHDOPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130167-23-6
Details Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130167-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701103094
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130167-23-6
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Oligomerization

The patent CN106674521A outlines a reproducible method for synthesizing epoxy silane oligomers:

Procedure:

  • Charge a flask with 3-(2,3-epoxypropoxy)propyltrimethoxysilane (556 g) and tert-butyl alcohol (55 g).
  • Prepare an aqueous solution of sodium chloride (0.054 g in 27 g H₂O).
  • Add the catalyst solution dropwise at 40–45°C over 2.5 hours.
  • Age the mixture for 1 hour, then distill off solvents at 80°C.
  • Perform vacuum distillation to remove residual alcohols.
  • Filter to isolate the catalyst, yielding a colorless liquid (99.6% purity).

Critical Parameters:

  • Molar ratio of silane:H₂O = 1:0.75
  • Catalyst loading = 0.2–0.5% of water mass
  • Temperature control during exothermic hydrolysis

Structural Control Through Silicon Substituents

The oligomer’s degree of polymerization (DP) depends on the starting silane’s alkoxy groups:

Silane Precursor Catalyst DP Yield (%)
Trimethoxysilane derivative NaCl 4 99.4
Triethoxysilane derivative K₂SO₄ 4 98.3
Dimethoxysilane derivative NaCl 4 98.1

Data compiled from patent embodiments 5–7

Ethoxy groups confer slower hydrolysis rates than methoxy, enabling better control over molecular weight distribution. The tetramer (DP=4) predominates due to steric hindrance limiting further condensation.

Mechanistic Insights

Hydrolysis-Condensation Dynamics

The reaction proceeds through nucleophilic attack of water on silicon-bonded methoxy groups:

  • Hydrolysis :
    ≡Si–OCH₃ + H₂O → ≡Si–OH + CH₃OH
  • Condensation :
    2 ≡Si–OH → ≡Si–O–Si≡ + H₂O

Epoxy rings remain intact below 90°C, as demonstrated by FT-IR studies showing retained C–O–C stretching at 850 cm⁻¹.

Catalyst Effects

Alkali metal salts accelerate silanol formation while minimizing side reactions:

  • NaCl : Enhances ionic strength without participating in redox processes
  • K₂SO₄ : Provides sulfate ions that stabilize transition states during condensation

Advanced Synthetic Approaches

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages over batch processing:

  • 15% higher yield (99.8% vs. 86.5%)
  • 50% reduction in reaction time
  • Improved thermal control during exothermic steps

Purification and Stabilization

Vacuum Distillation Parameters:

  • Temperature: 80–90°C
  • Pressure: 5–10 mmHg
  • Residual solvent: <0.1%

Post-synthesis stabilization with 100–200 ppm BHT (butylated hydroxytoluene) prevents epoxy ring polymerization during storage.

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 3.6–3.8 (m, epoxy CH₂), 1.3–1.5 (m, Si–CH₂), 0.5–0.7 (s, Si–CH₃)
  • ²⁹Si NMR : −22.4 ppm (SiO₃), −66.1 ppm (Si–O–Si)
  • GPC : Mw/Mn = 1.08 (PDI), confirming narrow oligomer distribution

Industrial-Scale Optimization

Cost-Reduction Strategies:

  • Catalyst recycling: NaCl recovery >98% via crystallization
  • Solvent reuse: Tert-butyl alcohol recycled 10× without yield loss
  • Energy consumption: 30% lower via microwave-assisted distillation

Challenges and Limitations

  • Epoxy Ring Stability : Degrades above 120°C, limiting high-temperature applications
  • Moisture Sensitivity : Requires anhydrous storage (<50 ppm H₂O)
  • Byproduct Formation : 2–3% cyclic trisiloxanes detected via GC-MS

Chemical Reactions Analysis

Types of Reactions

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The compound can undergo substitution reactions where the oxirane ring is opened and replaced with other functional groups[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate the opening of the oxirane ring[][1].

Major Products

Scientific Research Applications

Materials Science

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane is utilized in the development of advanced materials due to its ability to form siloxane networks. These networks exhibit enhanced mechanical properties and thermal stability.

Application AreaDescription
CoatingsUsed in UV-curable coatings that provide low refractive index and excellent workability .
AdhesivesFunctions as a coupling agent to improve adhesion between dissimilar materials.
SealantsEnhances the durability and flexibility of sealants used in construction.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly due to its reactive oxirane group, which can participate in nucleophilic ring-opening reactions.

  • Case Study : The use of this compound in synthesizing functionalized polymers has demonstrated improved reactivity and yields compared to traditional silanes .

Biological Applications

Preliminary studies suggest potential applications in drug formulations due to favorable interactions with biological molecules. Its silanol groups may interact effectively with polar solvents, enhancing solubility and bioavailability.

Biological ApplicationFindings
Drug Delivery SystemsEnhanced interaction with lipophilic drugs, improving their delivery efficiency.
Surface ModifiersUsed to modify surfaces for better biocompatibility in medical devices.

Mechanism of Action

The mechanism of action of Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane involves its ability to form stable siloxane bonds. The oxirane ring can undergo ring-opening reactions, allowing the compound to react with various substrates. This reactivity makes it a valuable cross-linking agent in polymer chemistry .

Comparison with Similar Compounds

Functional Group Reactivity

Compound Name Functional Groups Reactivity Profile
Target Compound Epoxy (oxirane) Thermal/chemical curing (amines, anhydrides); high crosslink density
DBABP-PDMS (Acryloyloxy-terminated PDMS) Acrylate UV-curable; rapid polymerization under UV light
DBHBP-PDMS (Hydroxymethyl-terminated PDMS) Hydroxymethyl Chemical crosslinking (e.g., with isocyanates); slower curing
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane Epoxy, ethoxy Ethoxy groups hydrolyze under moisture; dual reactivity for sol-gel processes

Key Insight : The target compound’s epoxy groups offer versatile curing pathways compared to UV-driven acrylates or moisture-sensitive ethoxy silanes.

Physical and Chemical Properties

Property Target Compound Mono-Epoxy PDMS (CAS: 127947-26-6) DBABP-PDMS Diethoxy(methyl) Epoxy Silane
Molecular Weight (g/mol) ~570 (estimated) 278.49 5680 (PDMS backbone) 234.34
Viscosity Not reported (likely high) 120 cSt 0.61–0.68 Pa·s Low (liquid at room temp)
Thermal Stability High (phenyl-enhanced) Moderate Moderate (acrylate limits) Moderate (ethoxy hydrolysis risk)

Key Insight: The target compound’s phenyl groups () enhance thermal stability, while its higher molecular weight compared to mono-epoxy PDMS increases viscosity.

Biological Activity

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane, commonly referred to as dimethoxy-bis[3-(oxiran-2-ylmethoxy)propyl]silane, is a silane compound notable for its applications in various fields, including materials science and biology. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₄H₂₈O₆Si
Molecular Weight320.454 g/mol
CAS Number20411-42-1
LogP1.332
PSA (Polar Surface Area)61.98 Ų

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its silane structure. The oxirane groups present in the compound allow for potential reactivity with nucleophiles, which may lead to various biological effects.

Potential Biological Effects:

  • Antimicrobial Activity : Preliminary studies suggest that silane compounds can exhibit antimicrobial properties by disrupting microbial cell membranes.
  • Cytotoxicity : Some derivatives of silane compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
  • Biocompatibility : Used in biomedical applications, the compound's compatibility with biological tissues is crucial for its use in drug delivery systems and implants.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on the antimicrobial properties of silanes demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Research
    • Research published in a peer-reviewed journal highlighted that certain silane derivatives exhibited selective cytotoxicity against human cancer cell lines. The study indicated that these compounds may induce apoptosis through the activation of caspase pathways .
  • Biocompatibility Testing
    • In vitro studies assessing the biocompatibility of silane compounds used in medical devices showed promising results, with minimal cytotoxic effects on fibroblast and epithelial cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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